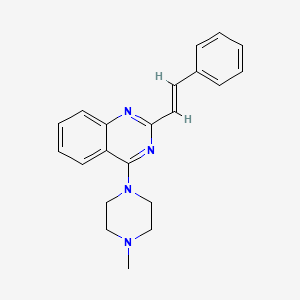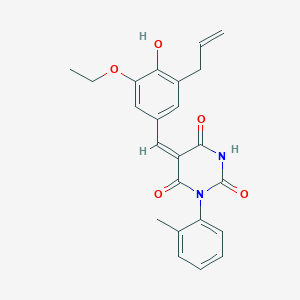![molecular formula C20H23BrO3 B5909349 1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5909349.png)
1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene, also known as PBMB, is a synthetic compound that has been studied for its potential use in various scientific research applications.
Mécanisme D'action
1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene exerts its effects through the estrogen receptor, binding to it with high affinity. It acts as a partial agonist of the estrogen receptor, inducing a conformational change that results in altered gene expression and downstream effects. 1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene has been shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene has been shown to have both biochemical and physiological effects. Biochemically, 1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene can alter gene expression through its effects on the estrogen receptor. Physiologically, 1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene has been shown to inhibit the growth of breast cancer cells and induce apoptosis. Additionally, 1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene has several advantages for use in lab experiments, including its high affinity for the estrogen receptor and its potential as an anticancer agent. However, 1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene. These include further studies on its mechanism of action, exploration of its potential as an anticancer agent, and investigation of its potential use in other scientific research applications, such as anti-inflammatory therapy. Additionally, further studies are needed to fully understand the potential risks and limitations of 1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene.
In conclusion, 1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene is a synthetic compound that has been studied for its potential use in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene in various scientific research applications.
Méthodes De Synthèse
1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene can be synthesized through a multi-step process involving the reaction of 2-bromophenol with 1,4-dibromobutane, followed by the reaction of the resulting product with 4-(1-propen-1-yl)-2-methoxyphenol. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene has been studied for its potential use in various scientific research applications, including as a ligand for the estrogen receptor and as a potential anticancer agent. Studies have shown that 1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene can inhibit the growth of breast cancer cells and induce apoptosis.
Propriétés
IUPAC Name |
1-[4-(2-bromophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrO3/c1-3-8-16-11-12-19(20(15-16)22-2)24-14-7-6-13-23-18-10-5-4-9-17(18)21/h3-5,8-12,15H,6-7,13-14H2,1-2H3/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZGTDLZIMJAQC-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-allyl-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5909268.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide](/img/structure/B5909285.png)
![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]methionine](/img/structure/B5909290.png)


![N-[2-(benzoylamino)-3-phenylacryloyl]alanine](/img/structure/B5909312.png)

![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3-phenylacrylamide](/img/structure/B5909315.png)
![(2-chloro-4-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5909319.png)

![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5909352.png)
![2,4-dichloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5909360.png)
![3-[(2-methoxy-4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5909366.png)
